2-methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
2-methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine: is an organic compound belonging to the class of substituted pyrimidines This compound is characterized by its complex structure, which includes multiple nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and pyrazole rings, followed by their functionalization and coupling. Common reagents used in these reactions include halogenated pyrimidines, piperazine, and pyrazole derivatives. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrimidine rings.
Reduction: Reduction reactions can occur at the nitrogen atoms within the heterocycles, potentially leading to the formation of amines.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the halogenated positions on the pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple nitrogen atoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
- 2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Comparison: Compared to similar compounds, 2-methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its combination of pyrimidine and pyrazole rings. This structural feature provides it with distinct chemical reactivity and biological activity. The presence of the pyrazole ring, in particular, enhances its potential for binding to biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-13-10-15(19-12-18-13)23-6-8-24(9-7-23)16-11-17(22-14(2)21-16)25-5-3-4-20-25/h3-5,10-12H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMITWKITABRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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